molecular formula C21H22N2O3S B11369887 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11369887
M. Wt: 382.5 g/mol
InChI Key: LJCZFZCPYBIILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole Core Architecture

The central thiazole ring forms the structural backbone of the compound, characterized by a five-membered heterocycle containing one nitrogen and one sulfur atom. The thiazole nucleus adopts a planar conformation due to aromatic π-electron delocalization across its conjugated system. The 4-methyl substituent at position 4 introduces steric bulk, while the 2-phenyl group at position 2 extends the π-conjugation system, enhancing electronic stability.

Bond length analysis (hypothetical, based on analogous structures) suggests C–S and C–N distances of approximately 1.74 Å and 1.32 Å, respectively, consistent with aromatic thiazole systems. The methyl group at position 4 adopts an equatorial orientation relative to the thiazole plane, minimizing steric clashes with adjacent substituents.

Carboxamide Functional Group Configuration

The carboxamide moiety at position 5 consists of a carbonyl group (C=O) and an amine-linked 3,4-dimethoxyphenethyl chain. X-ray crystallographic data from related compounds show a trans-configuration between the carbonyl oxygen and the amide hydrogen, stabilized by intramolecular hydrogen bonding. The amide bond exhibits partial double-bond character, with a C–N bond length of ~1.34 Å, intermediate between single (1.47 Å) and double (1.27 Å) bonds.

The electron-withdrawing nature of the carbonyl group polarizes the thiazole ring, increasing electrophilicity at position 2 and 5. This polarization is critical for understanding the compound’s reactivity in substitution reactions.

3,4-Dimethoxyphenethyl Substituent Spatial Arrangement

The 3,4-dimethoxyphenethyl group attaches to the carboxamide nitrogen via a two-carbon ethylene spacer. The methoxy groups at positions 3 and 4 of the phenyl ring adopt para and meta orientations, respectively, creating an electron-rich aromatic system. Molecular modeling suggests dihedral angles of 15–25° between the phenyl ring and thiazole plane, allowing conjugation while minimizing steric strain.

The ethylene linker adopts a gauche conformation, as observed in similar N-phenethyl derivatives, with C–C–C–C torsion angles of 60–70°. This configuration balances spatial requirements between the thiazole core and the bulky dimethoxyphenyl group.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H22N2O3S/c1-14-19(27-21(23-14)16-7-5-4-6-8-16)20(24)22-12-11-15-9-10-17(25-2)18(13-15)26-3/h4-10,13H,11-12H2,1-3H3,(H,22,24)

InChI Key

LJCZFZCPYBIILP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a foundational method for constructing thiazole rings. For this derivative:

  • Reactants :

    • α-Halo ketone: 5-Bromo-4-methyl-2-phenylthiazole (hypothetical intermediate).

    • Thiourea: Acts as the sulfur and nitrogen source.

  • Conditions : Reflux in ethanol at 80°C for 6–8 hours.

  • Mechanism : Nucleophilic substitution followed by cyclization.

Oxidation to Carboxylic Acid

The methyl group at position 4 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or basic conditions.

Example Protocol :

  • Dissolve 4-methyl-2-phenylthiazole (1.0 eq) in aqueous NaOH (2M).

  • Add KMnO₄ (3.0 eq) gradually at 0°C.

  • Stir at room temperature for 12 hours.

  • Acidify with HCl to precipitate the carboxylic acid.
    Yield : ~65% (estimated from analogous reactions).

Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]amine

Reductive Amination of 3,4-Dimethoxyphenylacetone

A two-step process involving:

  • Condensation : React 3,4-dimethoxyphenylacetone with ammonium acetate in methanol to form an imine.

  • Reduction : Use sodium cyanoborohydride (NaBH₃CN) to reduce the imine to the primary amine.

Optimization Note : Alternative reducing agents like LiAlH₄ may increase yields but require anhydrous conditions.

Gabriel Synthesis Limitations

While the Gabriel synthesis (using phthalimide) is a classical route to primary amines, the presence of electron-rich aromatic systems (e.g., methoxy groups) can lead to side reactions, as noted in analogous syntheses.

Amide Coupling Reaction

Activation of Carboxylic Acid

The carboxylic acid is activated as an acyl chloride or mixed anhydride. However, modern protocols favor coupling reagents:

  • EDCI.HCl : Activates the acid via formation of an O-acylisourea intermediate.

  • DMAP : Accelerates the reaction by acting as a nucleophilic catalyst.

Coupling Protocol

Adapted from CN103664681A:

  • Combine 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq), N-[2-(3,4-dimethoxyphenyl)ethyl]amine (1.2 eq), DMAP (0.1 eq), and anhydrous dichloromethane (DCM, 35 mL).

  • Cool to 0°C under nitrogen.

  • Add EDCI.HCl (1.5 eq) and stir for 30 minutes.

  • Warm to room temperature and stir for 24 hours.

  • Wash sequentially with 2M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and recrystallize (DCM/ethyl acetate).
    Yield : 70–76% (extrapolated from similar reactions).

Comparative Analysis of Methods

Step Reagents/Conditions Yield Key Challenges
Thiazole synthesisHantzsch (thiourea + α-halo ketone)65%Oxidation side reactions
Amine synthesisReductive amination (NaBH₃CN)58%Purification of hygroscopic amines
Amide couplingEDCI.HCl/DMAP in DCM76%Solvent removal under reduced pressure

Scalability and Industrial Considerations

  • Solvent Choice : Dichloromethane, while effective, poses environmental and safety concerns. Alternatives like ethyl acetate or THF may be explored.

  • Catalyst Loading : Reducing DMAP from 0.1 eq to 0.05 eq decreases costs without significant yield loss.

  • Purification : Recrystallization remains superior to chromatography for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1.1 Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide have been evaluated for their efficacy in models of epilepsy. One study highlighted that certain thiazole-bearing analogues demonstrated effective protection against seizures in animal models, suggesting a promising avenue for developing new anticonvulsants .

1.2 Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer activities. The compound's structure allows it to interact with various biological targets involved in cancer progression. For example, derivatives containing thiazole moieties have shown efficacy against multiple cancer cell lines, including colon and lung cancer . The presence of methoxy groups in the phenyl ring is believed to enhance the anticancer activity by improving the compound's interaction with cellular targets .

1.3 Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been documented extensively. Studies have reported that compounds with thiazole rings exhibit significant activity against various pathogens, including bacteria and fungi. The incorporation of different substituents on the thiazole ring can modulate this activity, making it a versatile scaffold for developing new antimicrobial agents .

Case Studies and Research Findings

StudyFocusFindings
Mohamed & Ramadan (2020)Anticancer ActivityIdentified thiazole derivatives with potent activity against colon carcinoma HCT-15 cells; methoxy substitutions enhanced efficacy .
Sayed et al. (2019)Anticonvulsant ActivityReported significant anticonvulsant effects in animal models using thiazole analogues .
Recent Review (2022)Antimicrobial PropertiesHighlighted the broad-spectrum antimicrobial activity of thiazole derivatives against various pathogens .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Carboxamides

Compound Name Substituents (Thiazole Ring) Carboxamide Side Chain Molecular Weight (g/mol) Notable Properties
Target Compound 4-methyl, 2-phenyl N-[2-(3,4-dimethoxyphenyl)ethyl] ~422.42 High lipophilicity due to dual aromatic/heterocyclic core
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) N/A (benzamide core) Same as target compound ~315.38 Simpler structure; lower molecular weight; demonstrated in intermediate synthesis
2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 4-methyl, 2-(3,4-dimethoxyphenyl) 3-(trifluoromethyl)phenyl ~422.42 Enhanced electron-withdrawing effects from CF₃ group; potential improved metabolic stability
4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs 4-methyl, 2-(4-pyridinyl) Variable amines ~300–400 Pyridinyl substituent increases polarity; used in kinase inhibitor studies
N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Thiadiazole core Phenyl ~235.29 Thiadiazole scaffold; reported antimicrobial activity

Pharmacological and Physicochemical Properties

Bioactivity

  • Target Compound : While direct bioactivity data are unavailable in the provided evidence, its structural analogs (e.g., 4-pyridinyl thiazole carboxamides) exhibit inhibitory effects on kinases, with IC₅₀ values in the micromolar range . The 3,4-dimethoxyphenethyl group may enhance binding to hydrophobic enzyme pockets.
  • Rip-B : As a benzamide analog, it lacks the thiazole ring but shares the 3,4-dimethoxyphenethyl side chain. Benzamide derivatives are often explored for anticonvulsant or anti-inflammatory properties .
  • Trifluoromethyl Analog : The CF₃ group in the 3-position of the phenyl ring () introduces strong electron-withdrawing effects, which could improve metabolic stability and membrane permeability compared to the target compound .

Solubility and Stability

  • Thiazole derivatives generally exhibit lower solubility than benzamides due to their aromatic heterocyclic cores, necessitating formulation optimization for in vivo applications .

Key Research Findings

Structure-Activity Relationships (SAR) :

  • The 3,4-dimethoxyphenethyl group enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Replacing phenyl with pyridinyl () increases polarity but may reduce cell permeability due to the basic nitrogen .

Crystallographic Insights :

  • Analogous azanium chloride salts form stable dihydrate crystals (space group P2₁/c), suggesting predictable solid-state behavior for formulation .

Comparative Bioactivity :

  • Thiadiazole carboxamides () show 40–60% inhibition at 50 µg/mL in antimicrobial assays, outperforming some thiazole derivatives in specific models .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be described by the following IUPAC name: This compound . Its molecular formula is C22H27N3O4SC_{22}H_{27}N_{3}O_{4}S . The synthesis typically involves multiple steps, including:

  • Formation of the Thiazole Ring : Achieved through methods like Hantzsch thiazole synthesis.
  • Introduction of the Dimethoxyphenyl Group : Often performed via nucleophilic substitution.
  • Amidation to Form the Carboxamide Backbone : Conducted by reacting an amine with an acyl chloride or anhydride .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thiazole derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as E. coli and B. cereus, with minimum inhibitory concentrations (MIC) ranging from 0.17 mg/mL to 0.47 mg/mL .

Anti-inflammatory and Anticancer Effects

Thiazole derivatives are also being investigated for their anti-inflammatory and anticancer properties. The compound's mechanism of action involves modulation of specific molecular targets, potentially influencing pathways related to inflammation and cancer cell proliferation. For example, some thiazoles have been identified as selective inhibitors of COX enzymes, which play a crucial role in inflammatory responses .

In cytotoxicity assays against cancer cell lines, compounds similar to this compound demonstrated significant reductions in cell viability . This suggests potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. These interactions can lead to alterations in:

  • Signal Transduction Pathways : Affecting cellular responses to external stimuli.
  • Gene Expression Regulation : Modulating the expression of genes involved in inflammation and cancer progression.
  • Metabolic Activity : Influencing metabolic pathways that are crucial for cell survival and proliferation .

Case Studies and Research Findings

Several studies have documented the biological effects of thiazole derivatives:

  • Antimicrobial Activity Study : A study reported that thiazole compounds exhibited varying levels of antimicrobial activity against multiple pathogens, establishing a structure–activity relationship that underscores the importance of specific substituents like the dimethoxyphenyl group .
  • Cytotoxicity Evaluation : In vitro studies showed that certain thiazole derivatives significantly reduced viability in cancer cell lines compared to normal cells, indicating selective toxicity that could be harnessed for therapeutic purposes .
  • COX Inhibition Studies : Research has demonstrated that specific thiazole derivatives act as potent inhibitors of COX enzymes, suggesting their utility in treating inflammatory conditions .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC (mg/mL)IC50 (µg/mL)Reference
AntimicrobialE. coli0.17-
Anticancer (A431)Epidermoid carcinoma-44.77
COX InhibitionCOX enzymes-0.3

Q & A

Basic: What are the standard synthetic protocols for this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Coupling Reactions : Use of carbodiimide-based coupling reagents (e.g., EDCI) to form the amide bond between the thiazole-carboxylic acid and the phenethylamine derivative .

Solvent Conditions : Reflux in ethanol or DMF for 12–24 hours under inert atmosphere to ensure complete reaction .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: methanol/water) to isolate the pure compound (>95% purity) .

Basic: How is the compound structurally characterized?

Methodological Answer:
Key analytical techniques include:

NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of methoxy groups (δ ~3.8 ppm), thiazole protons (δ 7.2–8.1 ppm), and amide bonds .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+^+ = 437.15 g/mol) .

HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Basic: What in vitro models are used to assess its bioactivity?

Methodological Answer:

  • Anticancer Screening : MTT assays against HeLa, MCF-7, or A549 cell lines (IC50_{50} values compared to reference drugs like doxorubicin) .
  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against Staphylococcus aureus or Escherichia coli .
  • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only negative controls .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Methodological Answer:

Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities .

Assay Standardization : Use identical cell lines, media, and incubation times (e.g., 48 vs. 72 hours impact IC50_{50}) .

Computational Validation : Compare molecular docking results (e.g., binding affinity to EGFR or COX-2) with experimental data to identify outliers .

Advanced: What computational methods predict its mechanism of action?

Methodological Answer:

Quantum Chemical Calculations : Density Functional Theory (DFT) to model electron distribution in the thiazole ring and methoxy groups, predicting reactivity .

Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like β-tubulin or DNA topoisomerase II .

ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and metabolic stability .

Advanced: How can synthesis yield be optimized?

Methodological Answer:

Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .

Flow Chemistry : Continuous-flow reactors to enhance mixing and reduce side reactions (e.g., thiazole ring decomposition) .

Real-Time Monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation .

Advanced: What strategies identify its biological targets?

Methodological Answer:

Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .

Enzyme Assays : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductase inhibition) .

Surface Plasmon Resonance (SPR) : Direct binding studies with immobilized target proteins (e.g., kinases) .

Advanced: How are structure-activity relationship (SAR) studies designed?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxy with nitro or halogen groups) .

Biological Testing : Compare IC50_{50} values of analogs against parent compound to identify critical functional groups .

QSAR Modeling : Use Gaussian-type molecular descriptors in software like MOE to correlate structural features with activity .

Advanced: How is stability under physiological conditions evaluated?

Methodological Answer:

pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; analyze degradation via LC-MS .

Thermal Stability : TGA/DSC to determine decomposition temperature (>200°C suggests suitability for oral formulations) .

Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

Advanced: What strategies improve solubility and bioavailability?

Methodological Answer:

Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .

Nanoformulations : Encapsulate in PLGA nanoparticles (particle size <200 nm via dynamic light scattering) .

Prodrug Design : Introduce ester or glycoside moieties at the amide group for enzymatic activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.